2-(1-Methylpiperidin-4-yl)pyrimidine
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Overview
Description
2-(1-Methylpiperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-yl)pyrimidine typically involves the coupling of a pyrimidine derivative with a piperidine derivative. One common method includes the reaction of 4-methylpiperidine with a pyrimidine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process might also involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with different nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amines .
Scientific Research Applications
2-(1-Methylpiperidin-4-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)quinoline
- 2-(1-Methylpiperidin-4-yl)benzimidazole
- 2-(1-Methylpiperidin-4-yl)thiazole
Uniqueness
2-(1-Methylpiperidin-4-yl)pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological profiles, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-13-7-3-9(4-8-13)10-11-5-2-6-12-10/h2,5-6,9H,3-4,7-8H2,1H3 |
InChI Key |
CCUXGZAPXULFNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
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